2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine
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Overview
Description
2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine is a heterocyclic compound that features both azetidine and pyridine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The pyridine moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
3-Allylazetidin-2-one: Exhibits similar biological activities but with different potency and selectivity.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another analogue with distinct chemical properties and biological activities.
Uniqueness
2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethoxy)-4-phenylmethoxypyridine |
InChI |
InChI=1S/C16H18N2O2/c1-2-4-13(5-3-1)11-19-15-6-7-18-16(8-15)20-12-14-9-17-10-14/h1-8,14,17H,9-12H2 |
InChI Key |
PJRIPECWRWDEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=NC=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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